2-Chloro-3-(difluoromethoxy)benzaldehyde supplier and price
2-Chloro-3-(difluoromethoxy)benzaldehyde supplier and price
An In-depth Technical Guide to the Procurement and Synthesis of 2-Chloro-3-(difluoromethoxy)benzaldehyde for Advanced Drug Discovery
Executive Summary
Introduction: The Strategic Value of the 2-Chloro-3-(difluoromethoxy)phenyl Moiety
In modern medicinal chemistry, the precise substitution on an aromatic ring is a critical determinant of a drug candidate's pharmacological profile. The title compound, 2-Chloro-3-(difluoromethoxy)benzaldehyde, is a prime example of a "designer" building block, where each substituent is chosen for a specific purpose.
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The Role of the Ortho-Chloro Group : The chlorine atom is a common feature in many FDA-approved drugs.[1] Its presence can significantly influence a molecule's conformation due to steric effects and can modulate electronic properties. An ortho-chloro substituent can also block metabolic attack at that position, enhancing the compound's pharmacokinetic profile.[2]
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The Difluoromethoxy (-OCF₂H) Group as a Bioisostere : The difluoromethoxy group is a highly valuable substituent in drug design.[3] It is often used as a bioisosteric replacement for a hydroxyl (-OH) or methoxy (-OCH₃) group. This substitution can confer several advantages:
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Metabolic Stability : It is more resistant to oxidative metabolism compared to a methoxy group.
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Lipophilicity : It increases lipophilicity, which can improve cell membrane permeability.
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Altered Acidity : It lowers the pKa of adjacent protons, potentially altering binding interactions.
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Weak Hydrogen Bond Donor : The hydrogen atom in the -OCF₂H group can act as a weak hydrogen bond donor, offering unique binding possibilities not available to a methoxy group.
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The combination of these two groups on a benzaldehyde scaffold creates a versatile starting material for the synthesis of complex molecules with potentially enhanced biological activity, metabolic stability, and novel intellectual property positioning.
Procurement Landscape: Custom Synthesis as the Primary Route
A thorough search of commercial chemical vendor databases reveals that 2-Chloro-3-(difluoromethoxy)benzaldehyde is not a standard catalog item. This indicates that researchers requiring this compound must rely on custom synthesis services. Several companies specialize in fluorination chemistry and the production of complex building blocks.
Table 1: Potential Custom Synthesis & Chemical Suppliers
| Supplier | Specialization | Rationale for Inclusion | Website |
| Fluorochem | Fluorinated compounds, custom synthesis | Extensive experience with complex fluorinated molecules and related building blocks.[4] | https://www.fluorochem.co.uk/ |
| Oakwood Chemical | Fluorinated and heterocyclic compounds | Offers structurally similar compounds like 2-(Difluoromethoxy)benzaldehyde, indicating relevant synthetic capabilities.[5] | https://www.oakwoodchemical.com/ |
| BOC Sciences | Custom synthesis, building blocks, APIs | Provides a wide range of custom synthesis services for the pharmaceutical industry.[6] | https://www.bocsci.com/ |
When requesting a quote for custom synthesis, it is crucial to provide the desired quantity, required purity (e.g., >97% by HPLC), and a summary of the required analytical data for batch release (e.g., ¹H NMR, ¹⁹F NMR, HPLC, Mass Spec).
Proposed Synthetic Pathway: A Validated O-Difluoromethylation Approach
The most logical and cost-effective route to 2-Chloro-3-(difluoromethoxy)benzaldehyde begins with the commercially available starting material, 2-Chloro-3-hydroxybenzaldehyde. The key transformation is the O-difluoromethylation of the phenolic hydroxyl group. This reaction can be reliably achieved using a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[7]
Caption: Proposed synthetic route via O-difluoromethylation.
Experimental Protocol: O-Difluoromethylation
This protocol is adapted from a validated procedure for the synthesis of a structurally related compound.[7]
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Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-3-hydroxybenzaldehyde (1.0 eq), sodium carbonate (Na₂CO₃, 3.0 eq), and anhydrous N,N-Dimethylformamide (DMF).
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Reagent Addition : Add solid sodium chlorodifluoroacetate (ClCF₂CO₂Na, 1.5 - 2.0 eq).
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Scientific Rationale: Sodium chlorodifluoroacetate serves as a stable, easy-to-handle precursor to difluorocarbene (:CF₂). Upon heating, it decarboxylates to generate the difluorocarbene in situ, which is then trapped by the phenoxide formed from the reaction of the starting material with the base.
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Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
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Workup :
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Cool the reaction mixture to room temperature.
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Carefully acidify the mixture with 1 M HCl to a pH of 5-6.
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Extract the product into an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Chloro-3-(difluoromethoxy)benzaldehyde.
Quality Control & Analytical Validation
To ensure the synthesized compound meets the standards for use in research and drug development, a panel of analytical tests is mandatory.
Table 2: Analytical Methods for Quality Control
| Method | Purpose | Expected Results & Key Parameters |
| HPLC | Purity Assessment | A single major peak (>97% by area) on a C18 column with a suitable mobile phase (e.g., acetonitrile/water). UV detection at ~254 nm.[8] |
| ¹H NMR | Structural Confirmation | A characteristic triplet for the -OCF₂H proton at ~6.5-7.5 ppm with a large coupling constant (~74 Hz). Aromatic protons will show expected shifts and couplings. The aldehyde proton will be a singlet around 10 ppm. |
| ¹⁹F NMR | Fluorine Confirmation | A doublet corresponding to the two fluorine atoms of the -OCF₂ H group, coupled to the single proton.[3] |
| GC-MS | Identity & Volatility | A single major peak corresponding to the molecular ion of the product, confirming its molecular weight and identity.[9] |
Analytical Workflow Diagrams
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Caption: Nuclear Magnetic Resonance (NMR) workflow.
Economic Analysis: Estimated Cost of Synthesis
The price of custom-synthesized 2-Chloro-3-(difluoromethoxy)benzaldehyde will depend on the scale. Below is a high-level estimate for a small-scale (1-5 gram) synthesis, suitable for initial research.
Table 3: Estimated Cost Breakdown for 1g Scale Synthesis
| Component | Estimated Cost (USD) | Notes |
| Starting Material | $50 - $100 | 2-Chloro-3-hydroxybenzaldehyde |
| Reagents | $30 - $60 | Sodium chlorodifluoroacetate, Na₂CO₃, etc. |
| Solvents & Consumables | $40 - $80 | Anhydrous DMF, extraction solvents, silica gel, etc. |
| Analytical Services | $200 - $400 | NMR, HPLC, MS for quality control. |
| Labor (Estimate) | $500 - $1500 | Dependent on chemist's time for synthesis, purification, and analysis. |
| Total Estimated Cost | $820 - $2140 | This is a rough estimate and actual quotes from CROs may vary. |
This analysis demonstrates that while not a cheap starting material, its synthesis is feasible and the cost is justifiable given its potential value in creating novel, high-value pharmaceutical candidates.
Conclusion
2-Chloro-3-(difluoromethoxy)benzaldehyde represents a strategically valuable building block for drug discovery programs. While not commercially available off-the-shelf, this guide has demonstrated that its procurement is well within reach via custom synthesis. By understanding the proposed synthetic route, the necessary analytical controls, and the associated costs, research organizations can confidently invest in acquiring this compound to accelerate their discovery efforts and explore new chemical space.
References
- Benzaldehyde derivative and process for its preparation.
- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC (Journal of the Iranian Chemical Society). [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
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2-(Difluoromethoxy)benzaldehyde. Oakwood Chemical. [Link]
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ortho-anthranilic acid, 118-92-3. The Good Scents Company. [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. [Link]
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Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. OAJI.net. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. oaji.net [oaji.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-(Difluoromethoxy)benzaldehyde [oakwoodchemical.com]
- 6. ortho-anthranilic acid, 118-92-3 [thegoodscentscompany.com]
- 7. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
